Enzyme Inhibition Potency: Superior Mycobacterium tuberculosis TMPK Inhibition vs. Naphtholactam Analog
In a direct head-to-head comparison of acyclic nucleoside analogues as inhibitors of Mycobacterium tuberculosis thymidylate kinase (TMPKmt), the compound bearing a 1,8-naphthosultam moiety exhibited a 1.6-fold higher binding affinity than its direct structural analog containing a naphtholactam group [1].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.27 μM (for the analogue with a 1,8-naphthosultam substituent) |
| Comparator Or Baseline | Ki = 0.42 μM (for the analogue with a naphtholactam substituent) |
| Quantified Difference | 0.15 μM (1.6-fold lower Ki, indicating higher potency) |
| Conditions | In vitro TMPKmt inhibition assay |
Why This Matters
This superior potency establishes 1,8-naphthosultam as a more effective core for developing TMPKmt inhibitors, a validated target for novel antitubercular therapies, thereby justifying its selection over the naphtholactam alternative in lead optimization programs.
- [1] Familiar, O., Munier-Lehmann, H., Aínsa, J. A., Camarasa, M. J., & Pérez-Pérez, M. J. (2008). Exploring acyclic nucleoside analogues as inhibitors of Mycobacterium tuberculosis thymidylate kinase. ChemMedChem, 3(7), 1083-1093. View Source
